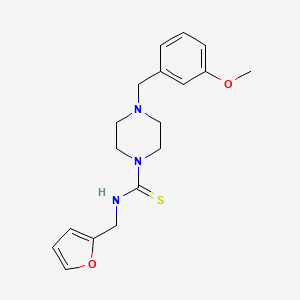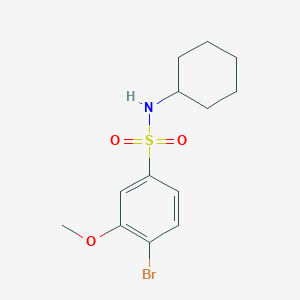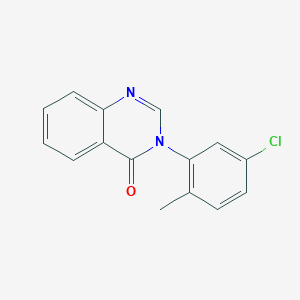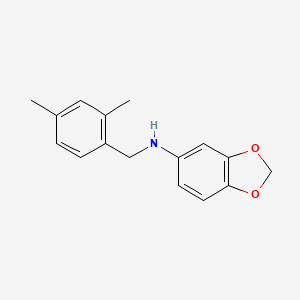
N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide, also known as FMePZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMePZ is a piperazine derivative that has been synthesized through various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide is not fully understood, but studies have shown that it may act through various pathways. One proposed mechanism is that N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. Another proposed mechanism is that N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide may activate the immune system to target cancer cells. N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide has also been shown to inhibit the activity of enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide has various biochemical and physiological effects. N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In addition, N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide is its potential as a novel therapeutic agent for cancer and inflammatory diseases. N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide has also been shown to have low toxicity in animal models, which makes it a promising candidate for further development. However, one of the limitations of N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide is the lack of clinical trials in humans, which makes it difficult to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide. One area of research is the development of N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide as a therapeutic agent for cancer and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide, which will help to identify its targets and potential side effects. In addition, future research could focus on the optimization of the synthesis method for N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide to improve its yield and purity.
Métodos De Síntesis
N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide has been synthesized through various methods, including the reaction of 2-furylacetic acid with 3-methoxybenzylamine, followed by the reaction of the resulting intermediate with piperazinecarbothioamide. Another method involves the reaction of 2-furyl methylamine with 3-methoxybenzaldehyde, followed by the reaction of the resulting intermediate with piperazinecarbothioamide. Both methods have been reported to yield high purity and yield of N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its potential as an antitumor agent. Studies have shown that N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide has the ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide has also been studied for its potential as an anti-inflammatory agent. Studies have shown that N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide has the ability to reduce inflammation in animal models of arthritis and colitis.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-[(3-methoxyphenyl)methyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-22-16-5-2-4-15(12-16)14-20-7-9-21(10-8-20)18(24)19-13-17-6-3-11-23-17/h2-6,11-12H,7-10,13-14H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBXOEYNFRBCHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=S)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-(3-methoxybenzyl)piperazine-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5770212.png)
![2,6-dimethyl-1-[2-(4-morpholinyl)phenyl]-4(1H)-pyridinone](/img/structure/B5770216.png)


![N-(2-methylphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5770244.png)
![3-[(3-chloro-4-fluorophenyl)amino]-4,4-dimethyl-2-cyclohexen-1-one](/img/structure/B5770254.png)

![5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5770275.png)
![2-methyl-3-({[(phenylacetyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5770278.png)


![4-{1-cyano-2-[4-(dimethylamino)phenyl]vinyl}benzonitrile](/img/structure/B5770309.png)
![2-(ethylthio)-3-(2-methyl-2-propen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5770323.png)
![1-(4-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5770331.png)